molecular formula C16H21NOS B2710782 Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396749-70-4

Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2710782
CAS No.: 1396749-70-4
M. Wt: 275.41
InChI Key: JCRFQKBRLYMQNA-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a cyclohexene ring linked via a methanone group to a piperidine scaffold substituted at the 4-position with a thiophen-2-yl moiety. Its molecular formula is estimated as C₁₆H₁₉NOS (molecular weight ≈ 273.39 g/mol). This compound’s structural features suggest possible applications in medicinal chemistry, particularly in targeting receptors sensitive to heterocyclic and lipophilic groups .

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-16(14-5-2-1-3-6-14)17-10-8-13(9-11-17)15-7-4-12-19-15/h1-2,4,7,12-14H,3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFQKBRLYMQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. Finally, these rings are combined through a series of condensation reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the cyclohexene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

The piperidine substituent significantly influences physicochemical and biological properties. Key comparisons include:

a. 4-(4-tert-Butylphenyl)piperidin-1-yl(cyclohexyl)methanone (4PP-6)
  • Substituent : Bulky 4-tert-butylphenyl group.
  • Key Differences : The tert-butyl group enhances hydrophobicity and steric bulk compared to the thiophen-2-yl group in the target compound. This may improve membrane permeability but reduce solubility.
  • Molecular Weight : Higher (~340–360 g/mol) due to the tert-butylphenyl moiety.
  • Applications : Such bulky groups are often used in CNS-targeting drugs for enhanced blood-brain barrier penetration .
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
  • Substituent : 2-Hydroxyethyl group.
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity.
  • Molecular Weight : 237.34 g/mol (lower than the target compound).
  • Applications : Polar substituents are advantageous in optimizing pharmacokinetic profiles for renal clearance .
3-Cyclohexen-1-yl(2-methylpiperidin-1-yl)methanone
  • Substituent : 2-Methyl group.
  • However, the lack of aromaticity limits π-π stacking interactions.
  • Molecular Weight : ~207.3 g/mol (lower due to simpler substituent).
  • Applications : Methyl groups are common in prodrugs or metabolically stable analogues .

Variations in the Carbonyl-Linked Group

Cyclohexyl vs. Cyclohexenyl Groups
  • Cyclohexyl(4-phenylpiperidin-1-yl)methanone (4PP-10): Structure: Saturated cyclohexyl group. Impact: Increased lipophilicity but reduced conformational flexibility compared to the cyclohexenyl group. Saturated rings may favor stable binding in hydrophobic pockets .
Thiophen-3-yl vs. Thiophen-2-yl Substitution
  • 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one: Structure: Thiophen-3-yl linked via an ethanone bridge. Amino groups on piperidine (e.g., 4-aminopiperidine) introduce basicity, influencing pH-dependent solubility .

Structural-Activity Relationship (SAR) Insights

  • Heterocyclic Substituents: Thiophene’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions, distinguishing it from phenyl or alkyl groups. For example, in cannabinoid receptor studies, substituent length and aromaticity critically modulate affinity .
  • Cyclohexene vs.

Comparative Data Table

Compound Name Piperidine Substituent Carbonyl Group Molecular Weight (g/mol) Key Properties
Target Compound 4-(thiophen-2-yl) Cyclohex-3-en-1-yl 273.39 Aromatic thiophene, unsaturated ring
4PP-6 4-(4-tert-butylphenyl) Cyclohexyl ~340–360 High hydrophobicity, bulky substituent
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone 4-(2-hydroxyethyl) Cyclohex-3-en-1-yl 237.34 Polar hydroxyl, improved solubility
3-Cyclohexen-1-yl(2-methylpiperidin-1-yl)methanone 2-methyl Cyclohex-3-en-1-yl ~207.3 Minimal steric hindrance, metabolic stability
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one 4-amino Thiophen-3-yl ethanone 224.32 Basic amino group, altered thiophene position

Research Implications

  • Pharmacological Potential: The target compound’s thiophene and cyclohexenyl groups suggest utility in designing ligands for GPCRs or enzymes requiring aromatic and rigid binding motifs.
  • Synthetic Challenges : Introducing thiophene to piperidine may require regioselective coupling strategies, as seen in sulfur-mediated cyclizations (e.g., Gewald reaction) .
  • Optimization Directions : Hybridizing features (e.g., combining thiophene with hydroxyethyl groups) could balance solubility and receptor affinity.

Biological Activity

Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a cyclohexene ring, a thiophene ring, and a piperidine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The molecular structure of this compound can be represented as follows:

ComponentDescription
Molecular Formula C₁₃H₁₅NOS
CAS Number 1396749-70-4
Molecular Weight 227.33 g/mol

This compound's structural components allow it to engage in various chemical reactions, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Anti-inflammatory Effects

Research has suggested that the piperidine moiety in this compound may interact with neurotransmitter receptors, potentially modulating inflammatory pathways. Compounds with similar structures have been explored for their anti-inflammatory effects in various in vitro models, indicating that this compound could possess similar properties.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiophene ring may inhibit enzymes involved in inflammatory responses.
  • Receptor Interaction : The piperidine ring could modulate neurotransmitter receptors, influencing signal transduction pathways related to pain and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2,5-DichlorothiopheneThiophene derivativeAntibacterial
Piperidine derivatives (e.g., 4-piperidone)Piperidine derivativeAnalgesic and anti-inflammatory
Cyclohexenone derivativesCyclohexene derivativeVarious biological activities

This compound stands out due to its combination of three distinct ring systems, allowing for diverse biological applications.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial efficacy of thiophene-containing compounds, revealing that those with structural similarities to this compound displayed significant activity against resistant bacterial strains. The findings suggest that these compounds could serve as lead structures for developing new antibiotics .

Investigation into Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of piperidine derivatives. The results indicated that certain modifications on the piperidine ring enhanced the anti-inflammatory response in cellular models, suggesting a promising avenue for further research on Cyclohex-3-en-1-yl(4-(thiophen-2-y)piperidin -1-y) methanone’s therapeutic applications.

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